molecular formula C18H16ClN5O2S B11261911 8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one

8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11261911
M. Wt: 401.9 g/mol
InChI Key: IGCYLLMYJWMCLD-UHFFFAOYSA-N
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Description

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound belonging to the class of phenyl-1,3-oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

The synthesis of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases . Additionally, it has industrial applications in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE stands out due to its unique structure and properties . Similar compounds include other phenyl-1,3-oxazoles and related heterocyclic compounds . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of a chlorophenyl group, a methyl group, and an oxazole ring in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN5O2S

Molecular Weight

401.9 g/mol

IUPAC Name

8-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-ethyl-1H-purin-6-one

InChI

InChI=1S/C18H16ClN5O2S/c1-3-24-15-14(16(25)21-9-20-15)23-18(24)27-8-13-10(2)26-17(22-13)11-6-4-5-7-12(11)19/h4-7,9H,3,8H2,1-2H3,(H,20,21,25)

InChI Key

IGCYLLMYJWMCLD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC=N2)N=C1SCC3=C(OC(=N3)C4=CC=CC=C4Cl)C

Origin of Product

United States

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